molecular formula C11H21NO2 B13188653 Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate

Cat. No.: B13188653
M. Wt: 199.29 g/mol
InChI Key: VUEAJPOADHNBEB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, Oxone, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield hydroxylamine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds .

Mechanism of Action

The mechanism of action of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate

InChI

InChI=1S/C11H21NO2/c1-6-8(3)12-9(4)7(2)10(6)11(13)14-5/h6-10,12H,1-5H3

InChI Key

VUEAJPOADHNBEB-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(C1C(=O)OC)C)C)C

Origin of Product

United States

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